molecular formula C14H10O5 B1197781 2,6,7-Trihydroxy-9-methylxanthen-3-one CAS No. 5407-46-5

2,6,7-Trihydroxy-9-methylxanthen-3-one

Cat. No. B1197781
CAS RN: 5407-46-5
M. Wt: 258.23 g/mol
InChI Key: TZVNNUHRZXQCHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6,7-Trihydroxyxanthen-3-ones involves reliable preparation methods using alkali peroxosulfates in a one-pot protocol, confirming the anticipated structures through NMR spectra analyses in deuterated sodium hydroxide. This method allows for the determination of dye contents by an internal standard, showcasing the efficiency of the synthesis process for these compounds (Schrick, Geick, & Waldvogel, 2008).

Molecular Structure Analysis

The molecular structures of xanthene derivatives have been extensively studied, revealing detailed insights into their crystalline forms and structural characteristics. For example, investigations on the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of related xanthene compounds provide a comprehensive understanding of their geometric and electronic properties, aiding in the application of xanthene derivatives in various fields (Mary et al., 2014).

Chemical Reactions and Properties

Xanthenes undergo a range of chemical reactions, including conjugate additions and homologation processes, that highlight their chemical versatility. These reactions facilitate the synthesis of various xanthene derivatives with potential applications in medicinal chemistry and material science. An efficient synthesis method for xanthene carboxaldehydes through a novel two-carbon homologation illustrates the chemical reactivity of these compounds (Prashad, Lu, & Repic, 2004).

Physical Properties Analysis

The physical properties of xanthene derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in various scientific and industrial processes. Studies on these compounds often include X-ray crystallography to determine their precise molecular geometry, facilitating the understanding of their physical characteristics and behavior under different conditions.

Chemical Properties Analysis

The chemical properties of xanthenes, including acidity, basicity, and photophysical properties, are influenced by their functional groups and molecular structure. These properties are essential for the development of xanthene-based dyes, fluorescent markers, and other materials. The synthesis and characterization of hydroxylated xanthenes and their derivatives provide valuable information on their chemical behavior and potential applications (Gabbutt, Hepworth, Urquhart, & Vázquez de Miguel, 1997).

Scientific Research Applications

Synthesis and Structural Analysis

Reliable Synthesis Techniques : A study by Schrick, Geick, and Waldvogel (2008) presented a reliable method for preparing 2,6,7-Trihydroxyxanthen-3-ones via a one-pot protocol, emphasizing the importance of alkali peroxosulfates in the key synthesis step. The anticipated structures were confirmed through NMR spectra, providing a basis for further exploration of these compounds' applications (Schrick, Geick, & Waldvogel, 2008).

Photolabile Protecting Group for Multistep Flow Synthesis : Yueh, Voevodin, and Beeler (2015) optimized 9-Hydroxymethylxanthene derivatives, including modifications of 9-methylxanthene, as a photolabile protecting group suitable for amines in flow chemistry. This development highlights the compound's role in facilitating complex chemical syntheses (Yueh, Voevodin, & Beeler, 2015).

Antioxidant Potency

Antioxidant Potency Evaluation : Veljović et al. (2015) synthesized and evaluated the antioxidant potency of 9-aryl substituted 2, 6, 7-trihydroxyxanthen-3-one derivatives, revealing the impact of substituents on reducing power. This study underscores the compound's potential in combating oxidative stress, which is implicated in various diseases (Veljović et al., 2015).

Antiplatelet Activity

Novel Antiplatelet Drug Potential : Research by Applová et al. (2017) indicated that derivatives of xanthen-3-ones, specifically a compound structurally related to 2,6,7-Trihydroxy-9-methylxanthen-3-one, displayed promising antiplatelet activity. This suggests potential therapeutic applications in preventing thrombosis without the limitations of current antiplatelet drugs (Applová et al., 2017).

Electrochemical Applications

Electroreduction Study : A study on the electrochemical reduction of lichexanthone, a derivative of xanthen-3-one, provided insights into the electroreduction mechanism involving one-electron transfers. This research contributes to understanding the electrochemical properties of xanthene derivatives (Carvalho et al., 2009).

properties

IUPAC Name

2,6,7-trihydroxy-9-methylxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVNNUHRZXQCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202396
Record name Methyl fluorone black
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Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trihydroxy-9-methylxanthen-3-one

CAS RN

5407-46-5
Record name 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one
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Record name 2,6,7-trihydroxy-9-methylxanthen-3-one
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